Flutoprazepam
Flutoprazepam
Flutoprazepam is a benzodiazepine derivative extensively biotransformed by hepatic microsomal oxidation. This drug is unschedule in the USA but classified as a Schedule IV controlled substance in Canada.
Brand Name:
Vulcanchem
CAS No.:
25967-29-7
VCID:
VC0528226
InChI:
InChI=1S/C19H16ClFN2O/c20-13-7-8-17-15(9-13)19(14-3-1-2-4-16(14)21)22-10-18(24)23(17)11-12-5-6-12/h1-4,7-9,12H,5-6,10-11H2
SMILES:
C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F
Molecular Formula:
C19H16ClFN2O
Molecular Weight:
342.8 g/mol
Flutoprazepam
CAS No.: 25967-29-7
Inhibitors
VCID: VC0528226
Molecular Formula: C19H16ClFN2O
Molecular Weight: 342.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 25967-29-7 |
---|---|
Product Name | Flutoprazepam |
Molecular Formula | C19H16ClFN2O |
Molecular Weight | 342.8 g/mol |
IUPAC Name | 7-chloro-1-(cyclopropylmethyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one |
Standard InChI | InChI=1S/C19H16ClFN2O/c20-13-7-8-17-15(9-13)19(14-3-1-2-4-16(14)21)22-10-18(24)23(17)11-12-5-6-12/h1-4,7-9,12H,5-6,10-11H2 |
Standard InChIKey | OFVXPDXXVSGEPX-UHFFFAOYSA-N |
SMILES | C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F |
Canonical SMILES | C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F |
Appearance | Solid powder |
Description | Flutoprazepam is a benzodiazepine derivative extensively biotransformed by hepatic microsomal oxidation. This drug is unschedule in the USA but classified as a Schedule IV controlled substance in Canada. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 7-chloro-1-cyclopropylmethyl-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one flutoprazepam KB 509 KB-509 |
Reference | 1: Conti I, Sarati S, Caccia S. Propranolol does not alter flutoprazepam kinetics and metabolism in the rat. Eur J Drug Metab Pharmacokinet. 1991 Jan-Mar;16(1):53-8. PubMed PMID: 1936062. 2: Barzaghi N, Leone L, Monteleone M, Tomasini G, Perucca E. Pharmacokinetics of flutoprazepam, a novel benzodiazepine drug, in normal subjects. Eur J Drug Metab Pharmacokinet. 1989 Oct-Dec;14(4):293-8. PubMed PMID: 2633923. 3: Oki K, Sukamoto T, Ito K, Nose T. In vitro and ex vivo inhibition by flutoprazepam of [3H]flunitrazepam binding to mouse brain receptors. Arch Int Pharmacodyn Ther. 1984 Jun;269(2):180-6. PubMed PMID: 6148044. 4: Moser L, Macciocchi A, Plum H, Bückmann. Effect of flutoprazepam on skills essential for driving motor vehicles. Arzneimittelforschung. 1990 May;40(5):533-5. PubMed PMID: 1974429. 5: Kozaki A, Sakurai S, Awata N. [Metabolic fate of flutoprazepam (KB-509). IV. Pharmacokinetics of flutoprazepam-2-14C and desalkylflutoprazepam-2-14C in dog plasma]. Yakugaku Zasshi. 1982 Dec;102(12):1177-83. Japanese. PubMed PMID: 7182452. 6: Richards BL, Whittle SL, Buchbinder R. Muscle relaxants for pain management in rheumatoid arthritis. Cochrane Database Syst Rev. 2012 Jan 18;1:CD008922. doi: 10.1002/14651858.CD008922.pub2. Review. PubMed PMID: 22258993. 7: Ueki S, Sukamoto T, Watanabe S, Yamamoto T, Kataoka Y, Shibata S, Suwandi D, Shibata K, Takano M, Sato Y. [Behavioral effects of flutoprazepam (KB-509) and its metabolites]. Nihon Yakurigaku Zasshi. 1982 Jul;80(1):15-30. Japanese. PubMed PMID: 6890927. 8: Fukinaga M, Ishizawa K, Kamei C. Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. Pharmacology. 1998 Nov;57(5):233-41. PubMed PMID: 9742288. 9: Sukamoto T, Aikawa K, Itoh K, Nose T. [Psycopharmacological and general pharmacological studies of 7-chloro-1-cyclopropylmethyl-1, 3-dihydro-5-(2-fluorophenyl)-2H-1, 4-benzodiazepin-2-one (KB-509) (author's transl)]. Nihon Yakurigaku Zasshi. 1980 Sep;76(6):447-68. Japanese. PubMed PMID: 7203280. 10: Fukuda T, Itoh K, Nose T. [Antiulcerogenic action of 7-chloro-1-cyclopropylmethyl-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin- 2-one (KB-509), a new benzodiazepine derivative]. Nihon Yakurigaku Zasshi. 1981 Mar;77(3):273-80. Japanese. PubMed PMID: 7052359. |
PubChem Compound | 3400 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume